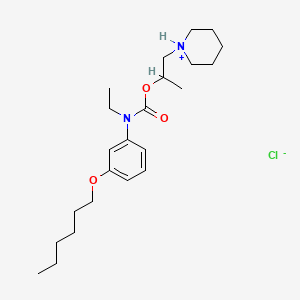
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide is a synthetic organic compound with the molecular formula C20H22N2O2BrH. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyisoquinoline and p-(dimethylamino)benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-4-anilinoquinoline: Known for its potent inhibitory activity against tyrosine kinase c-Met.
1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities against various pathogens and neurodegenerative disorders.
Uniqueness
6,7-Dimethoxy-4-(p-(dimethylamino)benzyl)isoquinoline hydrobromide is unique due to its specific structural features and the presence of the dimethylamino group, which enhances its biological activity and selectivity towards certain molecular targets.
Propriétés
Numéro CAS |
74195-72-5 |
|---|---|
Formule moléculaire |
C20H23BrN2O2 |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
[4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C20H22N2O2.BrH/c1-22(2)17-7-5-14(6-8-17)9-15-12-21-13-16-10-19(23-3)20(24-4)11-18(15)16;/h5-8,10-13H,9H2,1-4H3;1H |
Clé InChI |
KTXXIELLFWHMPE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



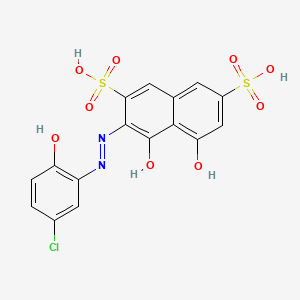
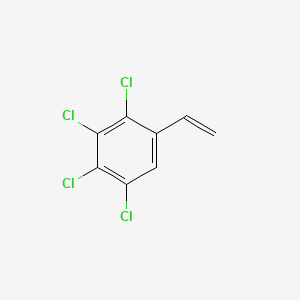

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)


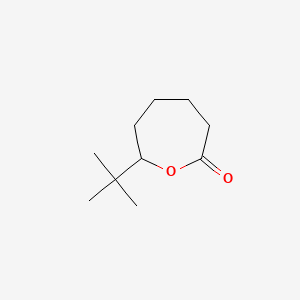

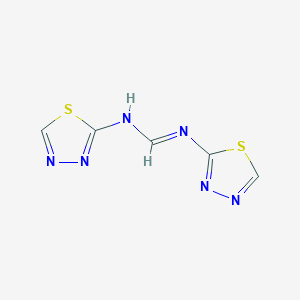
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)


